

An In-Depth Technical Guide to Benzyl Methyl Malonate (CAS: 52267-39-7)

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Compound of Interest

Compound Name: Benzyl methyl malonate

Cat. No.: B104983

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Abstract

Benzyl methyl malonate (CAS: 52267-39-7) is a diester of malonic acid that serves as a versatile intermediate in organic synthesis. Its unique structural features, possessing both methyl and benzyl ester functionalities, allow for differential reactivity and make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Benzyl methyl malonate**, with a particular focus on its role in pharmaceutical development. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate its practical application in a laboratory setting.

Physicochemical Properties

Benzyl methyl malonate is a colorless to light yellow, clear liquid.^[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	52267-39-7	[1][2]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1]
Molecular Weight	208.21 g/mol	[1][2]
Boiling Point	125 °C at 0.5 mmHg	
Density	1.15 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.502	
Solubility	Slightly soluble in water.	[3]
Purity	>96.0% (GC)	[1]
Synonyms	Malonic Acid Benzyl Methyl Ester, Methyl benzyl malonate	[1]

Synthesis of Benzyl Methyl Malonate

The synthesis of **Benzyl methyl malonate** can be achieved through the alkylation of a malonic acid monoester. A plausible and detailed experimental protocol, adapted from established procedures for similar malonic ester alkylations, is provided below.[4]

Experimental Protocol: Synthesis of Benzyl Methyl Malonate

Materials:

- Methyl potassium malonate
- Benzyl bromide
- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Apparatus for distillation under reduced pressure

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl potassium malonate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
- **Addition of Alkylating Agent:** To the stirred solution, add benzyl bromide (1.05 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- **Work-up:**
 - Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
 - Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.

- Purification:
 - Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
 - Purify the resulting crude product by vacuum distillation to obtain pure **Benzyl methyl malonate**.

Applications in Drug Development

Benzyl methyl malonate is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly central nervous system (CNS) drugs. Its utility lies in its ability to introduce a benzyl group and a reactive methylene group, which can be further functionalized.

Precursor to Anticonvulsants: The Synthesis of Felbamate

A significant application of substituted malonates is in the synthesis of the anticonvulsant drug Felbamate (2-phenyl-1,3-propanediol dicarbamate).[5] While the direct precursor to Felbamate is typically diethyl phenylmalonate, **Benzyl methyl malonate** can be envisioned as a closely related intermediate in analogous synthetic strategies. The general pathway involves the reduction of the malonate ester to a diol, followed by carbamoylation.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-propanediol (Felbamate Intermediate)

Materials:

- **Benzyl methyl malonate**
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium sulfate (Na_2SO_4)

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle
- Separatory funnel
- Rotary evaporator

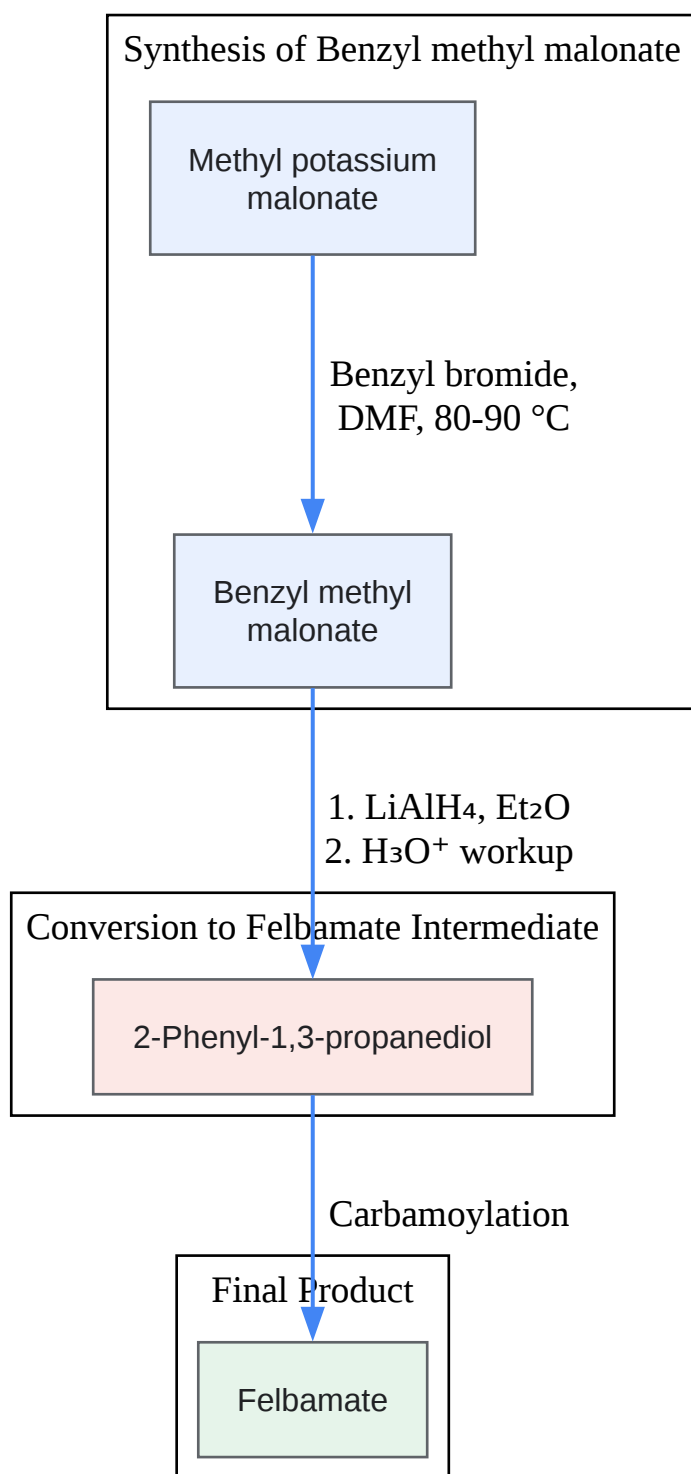
Procedure:

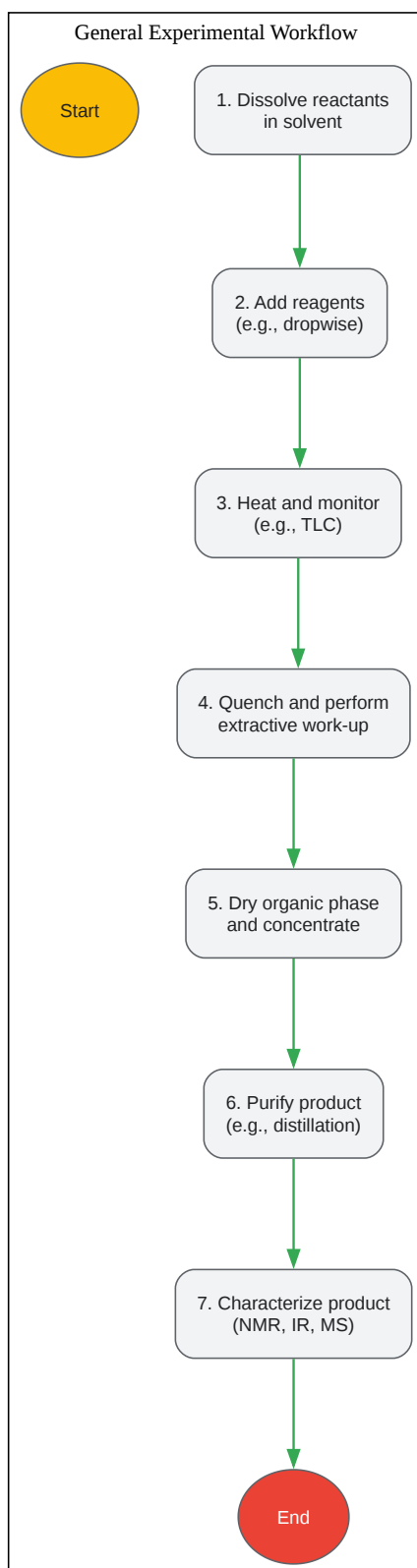
- **Reaction Setup:** In a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere.
- **Addition of Malonate:** Cool the suspension in an ice bath. Add a solution of **Benzyl methyl malonate** (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining a gentle reflux.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
- **Quenching and Work-up:**
 - Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH_4 by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
 - Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

- Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-phenyl-1,3-propanediol.
 - The crude product can be further purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic utility of **Benzyl methyl malonate**, the following diagrams, generated using the DOT language, depict the key chemical transformations and a general experimental workflow.





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References

- 1. Benzyl Methyl Malonate | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Benzyl methyl malonate, 95% | Fisher Scientific [fishersci.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
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